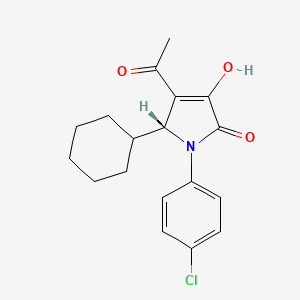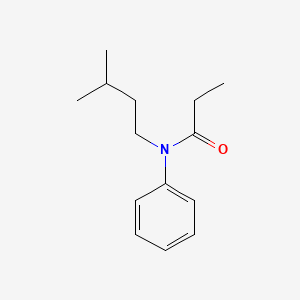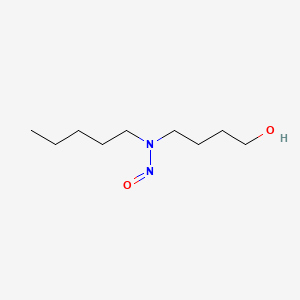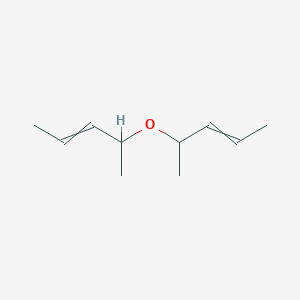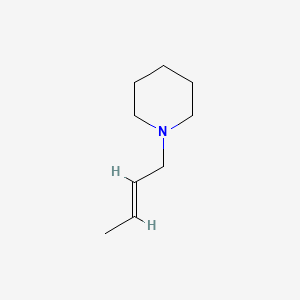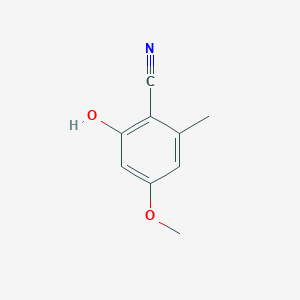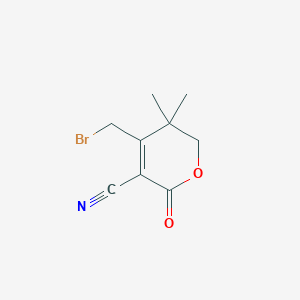
4-(Bromomethyl)-5,5-dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-5,5-dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile is an organic compound that belongs to the class of pyran derivatives. This compound is characterized by the presence of a bromomethyl group, a dimethyl group, an oxo group, and a carbonitrile group attached to a pyran ring. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5,5-dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile can be achieved through several methods. One common approach involves the bromination of a suitable precursor compound. For example, the starting material can be a pyran derivative that undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is typically carried out in an organic solvent such as acetone or dichloromethane under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a pipeline reactor. This method ensures consistent product quality and efficient use of reagents. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-5,5-dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the carbonitrile group to an amine or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the bromomethyl group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to introduce hydroxyl or carbonyl groups.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used to reduce the carbonitrile group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-5,5-dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the bromomethyl group.
Wirkmechanismus
The mechanism by which 4-(Bromomethyl)-5,5-dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile exerts its effects depends on the specific context in which it is used. Generally, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological or chemical systems. This reactivity allows the compound to modify target molecules, potentially altering their function or activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one: This compound also contains a bromomethyl group and a similar structural framework, but with a dioxolanone ring instead of a pyran ring.
4-Bromomethylcoumarins: These compounds share the bromomethyl group but have a coumarin ring structure.
Uniqueness
4-(Bromomethyl)-5,5-dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile is unique due to its combination of functional groups and the pyran ring structure
Eigenschaften
CAS-Nummer |
80946-00-5 |
|---|---|
Molekularformel |
C9H10BrNO2 |
Molekulargewicht |
244.08 g/mol |
IUPAC-Name |
4-(bromomethyl)-3,3-dimethyl-6-oxo-2H-pyran-5-carbonitrile |
InChI |
InChI=1S/C9H10BrNO2/c1-9(2)5-13-8(12)6(4-11)7(9)3-10/h3,5H2,1-2H3 |
InChI-Schlüssel |
GXPCCPGQNNYDBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(=O)C(=C1CBr)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1,2,2-Tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B13811142.png)

![4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane](/img/structure/B13811146.png)
